2,3-Quinolinedicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Quinolinedicarboxylic acid has been explored through different methodologies. A noteworthy procedure involves starting with aniline and maleic anhydride, leading to the formation of 2,3-quinolinedicarboxylic acid. This method presents a new approach to synthesizing this compound, indicating its feasibility for laboratory production (Maulding Donald Roy, 1988).
Molecular Structure Analysis
The crystal structure of quinolinic acid, a close relative of 2,3-Quinolinedicarboxylic acid, has been determined by X-ray diffraction, revealing a monoclinic space group with specific cell dimensions. This structure highlights the zwitterionic form of the molecule in the crystal and provides detailed insights into the intramolecular and intermolecular interactions that stabilize the crystal form (F. Takusagawa et al., 1973).
Chemical Reactions and Properties
2,3-Quinolinedicarboxylic acid undergoes various chemical reactions, leading to a wide range of derivatives. These reactions are crucial for synthesizing novel compounds with potential applications in different fields. For instance, the synthesis of quinoline-4-carboxylic acid derivatives under specific conditions demonstrates the versatility of reactions involving 2,3-Quinolinedicarboxylic acid or its derivatives (Dorothée Duvelleroy et al., 2005).
Physical Properties Analysis
The physical properties of 2,3-Quinolinedicarboxylic acid and its derivatives are influenced by their molecular structure. For example, the compound's solubility, melting point, and crystalline form can vary significantly based on the specific substituents and molecular geometry. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of 2,3-Quinolinedicarboxylic acid, including its reactivity, stability, and interaction with various reagents, are central to its applications in synthetic chemistry. Its ability to form complexes with metals and participate in coordination chemistry is particularly noteworthy, offering insights into its potential use in developing new materials and catalysts (A. B. Yusov et al., 2013).
Scientific Research Applications
Application 1: Coordination Polymers
- Summary of Application: 2,3-Quinolinedicarboxylic acid is used in the synthesis of two novel two-dimensional (2D) Zn coordination polymers .
- Methods of Application: The coordination polymers are hydrothermally synthesized . The ligands used are quinoline-3-carboxylic acid and tetraphenylphthalic acid .
- Results or Outcomes: The resulting Zn coordination polymers show a 2D hinge layer and a 2D layer with quadrilateral meshes . They have been characterized by X-ray crystallography .
Application 2: Synthesis of Pyridazinedione Derivatives
- Summary of Application: 2,3-Quinolinedicarboxylic acid is used in the synthesis of pyridazinedione derivatives .
- Methods of Application: The synthesis involves starting from anhydrides of 2,3-pyridine and 2,3-quinolinedicarboxylic acids . The process involves intramolecular cyclization of phosphorus ylides .
- Results or Outcomes: The resulting compounds have pyridopyridazinoiso-quinalinedione and isoquinopyridazinoquinalinedione structures .
properties
IUPAC Name |
quinoline-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-5-6-3-1-2-4-8(6)12-9(7)11(15)16/h1-5H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUVMHKAHWKQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027281 | |
Record name | 2,3-Quinolinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Quinolinedicarboxylic acid | |
CAS RN |
643-38-9 | |
Record name | 2,3-Quinolinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acridinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Quinolinedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Quinolinedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Quinolinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-QUINOLINEDICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638FYR6T3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.